(Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
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Description
(Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C16H13N3O5S2 and its molecular weight is 391.42. The purity is usually 95%.
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Scientific Research Applications
Antiparasitic Activity
Research demonstrates that thiazolides, including compounds similar to (Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide, exhibit significant antiparasitic activity. For instance, Esposito et al. (2005) found that thiazolides were effective against Neospora caninum tachyzoites in vitro, suggesting alternative mechanisms of action beyond the proposed mode involving the pyruvate ferredoxin oxidoreductase enzyme (Esposito et al., 2005).
Antimicrobial and Anticancer Activity
Thiazolides, similar to the compound , have been shown to possess broad-spectrum activities against various microbes and cancer cells. Hemphill et al. (2012) indicate that thiazolides, including nitazoxanide and its derivatives, are effective against helminths, protozoa, enteric bacteria, and viruses, with potential activities against proliferating mammalian cells (Hemphill et al., 2012).
Structure-Function Relationship in Drug Development
The structure-function relationship of thiazolides is crucial for understanding their broad range of activities and for the development of new drugs. Hemphill et al. (2007) explored this relationship in thiazolides, emphasizing the importance of modifications in the benzene ring for their antiparasitic, antibacterial, and antiviral activities (Hemphill et al., 2007).
Apoptosis in Cancer Cells
Brockmann et al. (2014) studied thiazolides' ability to induce apoptosis in colorectal tumor cells. Their research contributes to understanding how these compounds can be used in cancer treatment, particularly by interacting with the glutathione S-transferase enzyme (Brockmann et al., 2014).
Synthesis and Applications in Medicinal Chemistry
Research on the synthesis of compounds similar to this compound provides insights into their potential applications in medicinal chemistry. For example, Saeed (2009) discusses the microwave-promoted synthesis of similar thiazole derivatives, highlighting their potential in drug discovery (Saeed, 2009).
Properties
IUPAC Name |
N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S2/c1-18-13-8-5-11(19(21)22)9-14(13)25-16(18)17-15(20)10-3-6-12(7-4-10)26(2,23)24/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSPYEIFOVPPFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.